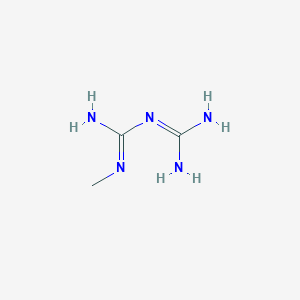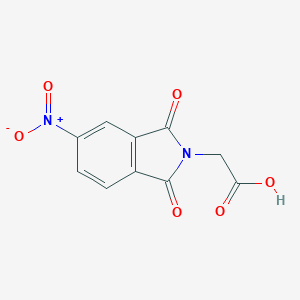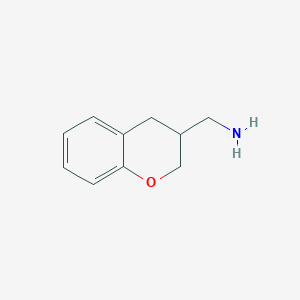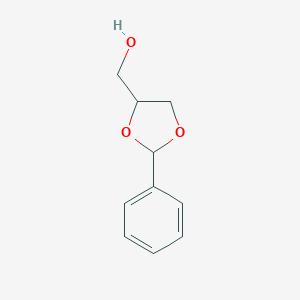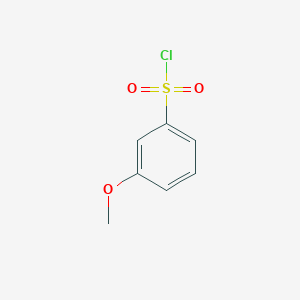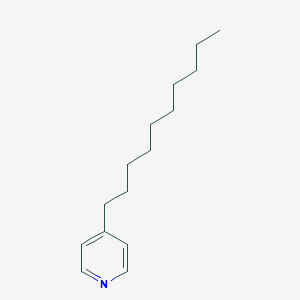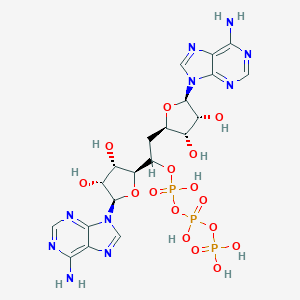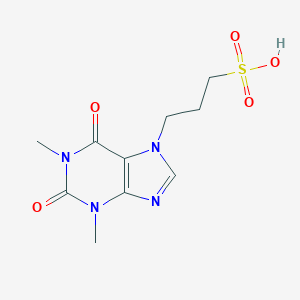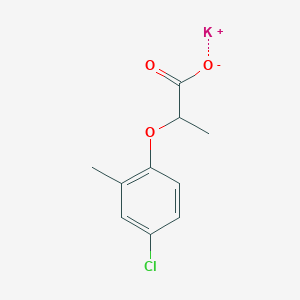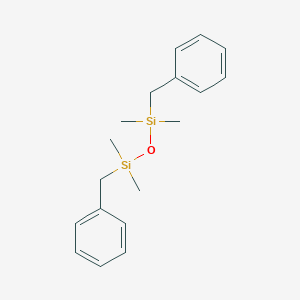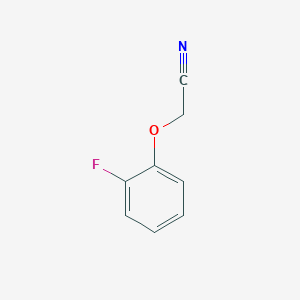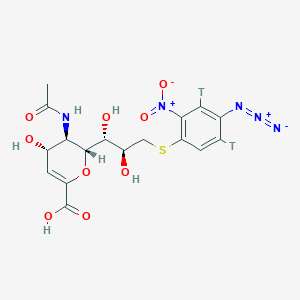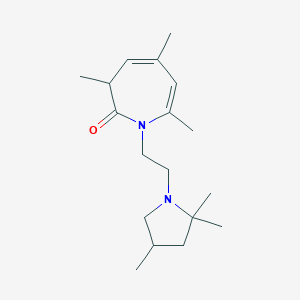
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is a chemical compound that belongs to the class of imidazopyridine derivatives. This compound is also known as TAK-659 and is used in scientific research for its potential therapeutic applications.
Mechanism Of Action
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one works by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells and the production of antibodies. By inhibiting BTK, 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one can reduce inflammation and modulate the immune response.
Biochemical And Physiological Effects
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and activation of B cells, reduce the production of pro-inflammatory cytokines, and promote the production of anti-inflammatory cytokines. It can also modulate the activity of T cells and natural killer cells, which play important roles in the immune response.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one in lab experiments is its specificity for BTK. It has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of BTK in various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to study its effects on different immune cell populations and to investigate its potential use in combination with other immunomodulatory agents. Additionally, future studies could focus on improving the solubility of the compound and developing more efficient synthesis methods.
Conclusion
In conclusion, 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is a valuable tool for studying the role of BTK in various diseases. It has anti-inflammatory, anti-tumor, and immunomodulatory effects and is being studied for its potential therapeutic applications. Its specificity for BTK and minimal off-target effects make it a valuable tool for scientific research. Future studies could focus on improving its solubility and developing more efficient synthesis methods, as well as investigating its potential use in combination with other immunomodulatory agents.
Synthesis Methods
The synthesis of 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one involves a multi-step process. The first step involves the reaction of 2,2,4-trimethylpyrrolidine with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)-2,2,4-trimethylpyrrolidine. The second step involves the reaction of the intermediate with 2-methyl-4-nitropyridine to form 2-(2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl)-2-methyl-4-nitropyridine. The final step involves the reduction of the nitro group to form 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one.
Scientific Research Applications
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. It is being studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
CAS RN |
1676-24-0 |
|---|---|
Product Name |
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one |
Molecular Formula |
C18H30N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,5,7-trimethyl-1-[2-(2,2,4-trimethylpyrrolidin-1-yl)ethyl]-3H-azepin-2-one |
InChI |
InChI=1S/C18H30N2O/c1-13-9-15(3)17(21)20(16(4)10-13)8-7-19-12-14(2)11-18(19,5)6/h9-10,14-15H,7-8,11-12H2,1-6H3 |
InChI Key |
CEDKAQMVBJYYBM-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C1)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C |
Canonical SMILES |
CC1CC(N(C1)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C |
synonyms |
1,3-Dihydro-3,5,7-trimethyl-1-[2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl]-2H-azepin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
